Stereochemical Purity and Its Impact on Nucleoside-Derived Adenosine A2a Receptor Agonist Selectivity
The trans stereochemistry of the tetrahydrofuran-3,4-diol scaffold (CAS 22554-74-1) is essential for the pharmacological profile of 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives. These derivatives are described as selective adenosine A2a receptor agonists and are claimed to have an improved profile over known A2a-selective agonists due to a general lack of agonist activity at the human A3 receptor [1]. The patent explicitly states that these compounds show an improved profile over known A2a-selective agonists because they generally lack agonist activity at the human A3 receptor, a selectivity profile that is critically dependent on the stereochemistry of the tetrahydrofuran-diol core [1]. While specific IC50 values are not provided in the abstract, the comparative claim of improved selectivity over other A2a agonists is directly attributed to the defined stereochemistry of the trans-diol scaffold.
| Evidence Dimension | Receptor Selectivity Profile |
|---|---|
| Target Compound Data | A2a receptor agonist activity; lacks A3 receptor agonist activity (qualitative claim in patent) |
| Comparator Or Baseline | Known A2a-selective agonists (e.g., CGS 21680) |
| Quantified Difference | Improved selectivity profile; lacks A3 receptor agonist activity compared to other A2a agonists. |
| Conditions | Human adenosine receptor binding and functional assays as described in patent WO 98/28319. |
Why This Matters
This selectivity profile is a key differentiator for researchers developing targeted therapies for inflammatory or CNS disorders, as A3 receptor activation can lead to unwanted side effects.
- [1] Glaxo Group. (1998). 2-(Purin-9-yl)-tetrahydrofuran-3,4-diol derivatives. WO 98/28319. View Source
